molecular formula C26H22FN3O3 B11289593 3-benzyl-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-benzyl-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11289593
M. Wt: 443.5 g/mol
InChI Key: HEVPJUPWRWBJCM-UHFFFAOYSA-N
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Description

3-Benzyl-1-[(3-fluorophenyl)methyl]-8-methoxy-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including benzyl, fluorophenyl, methoxy, and methyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-[(3-fluorophenyl)methyl]-8-methoxy-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrimido Ring: The indole core is then subjected to cyclization with appropriate reagents to form the pyrimido ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-[(3-fluorophenyl)methyl]-8-methoxy-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Benzyl-1-[(3-fluorophenyl)methyl]-8-methoxy-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-1-[(3-fluorophenyl)methyl]-8-methoxy-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with the indole core.

    Pyrimidoindole Derivatives: Other pyrimidoindole derivatives with different substituents may exhibit similar biological activities.

Uniqueness

3-Benzyl-1-[(3-fluorophenyl)methyl]-8-methoxy-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the fluorophenyl and methoxy groups, in particular, may enhance its binding affinity to biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C26H22FN3O3

Molecular Weight

443.5 g/mol

IUPAC Name

3-benzyl-1-[(3-fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22FN3O3/c1-28-22-12-11-20(33-2)14-21(22)23-24(28)25(31)30(15-17-7-4-3-5-8-17)26(32)29(23)16-18-9-6-10-19(27)13-18/h3-14H,15-16H2,1-2H3

InChI Key

HEVPJUPWRWBJCM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)CC5=CC=CC=C5

Origin of Product

United States

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